REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([OH:13])=[O:12])[NH:6]2.[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:14][O:12][C:11]([C:5]1[NH:6][C:7]2[C:3]([CH:4]=1)=[C:2]([F:1])[CH:10]=[CH:9][CH:8]=2)=[O:13]
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Name
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|
Quantity
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0.65 g
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Type
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reactant
|
Smiles
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FC1=C2C=C(NC2=CC=C1)C(=O)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Type
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CUSTOM
|
Details
|
The solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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CUSTOM
|
Details
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Most of the methanol was removed by evaporation
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dicholoromethane (100 ml)
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Type
|
WASH
|
Details
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washed with saturated sodium carbonate
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Type
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CUSTOM
|
Details
|
the organic layer was separated
|
Type
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EXTRACTION
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Details
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The aqueous layer was extracted with dichloromethane (3×50 ml)
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Type
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WASH
|
Details
|
The combined organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow crystalline material
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Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1NC2=CC=CC(=C2C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |